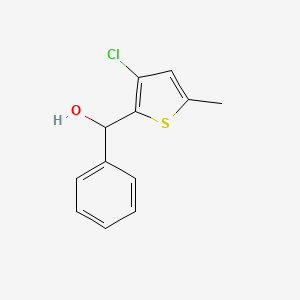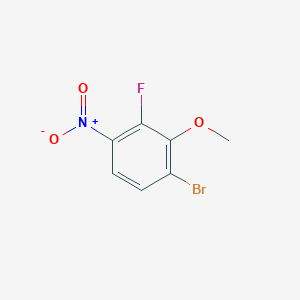
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3. It is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. One common route involves the nitration of 1-bromo-3-fluoro-2-methoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Nucleophilic Substitution: 1-Amino-3-fluoro-2-methoxy-4-nitrobenzene.
Reduction: 1-Bromo-3-fluoro-2-methoxy-4-aminobenzene.
Oxidation: 1-Bromo-3-fluoro-2-carboxy-4-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
- 1-Bromo-4-fluoro-2-methoxy-3-nitrobenzene
- 1-Fluoro-3-methoxy-2-nitrobenzene
Uniqueness: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups creates a compound with distinct chemical properties, making it valuable for targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H5BrFNO3 |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3 |
Clave InChI |
RQZACALGHVCBMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


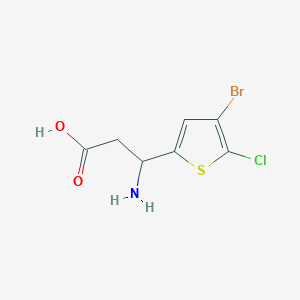
![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)
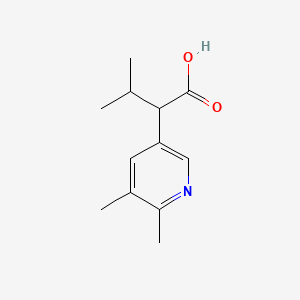
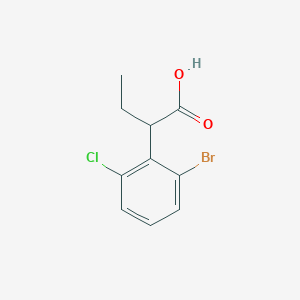
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)

![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
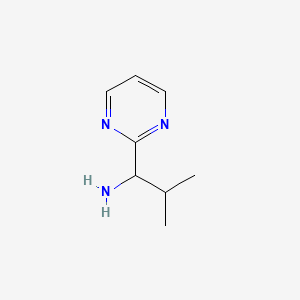
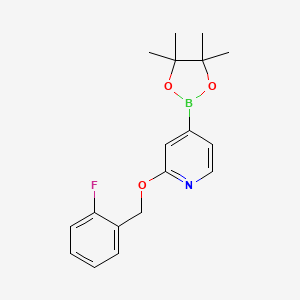
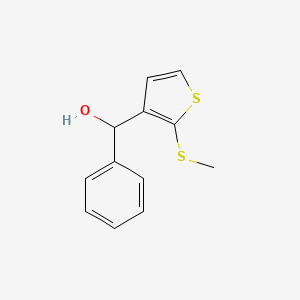
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
